2-Chloro-3-methyl-4-(piperidin-4-yloxy)benzonitrile
Description
2-Chloro-3-methyl-4-(piperidin-4-yloxy)benzonitrile is a benzonitrile derivative featuring a chloro group at position 2, a methyl group at position 3, and a piperidin-4-yloxy substituent at position 4 of the aromatic ring. Its molecular formula is C₁₃H₁₅ClN₂O (calculated molecular weight: ~250.73 g/mol). The piperidine moiety and nitrile group may contribute to its reactivity, solubility, and biological activity, making it a candidate for further exploration in drug discovery pipelines .
Properties
CAS No. |
796600-51-6 |
|---|---|
Molecular Formula |
C13H15ClN2O |
Molecular Weight |
250.72 g/mol |
IUPAC Name |
2-chloro-3-methyl-4-piperidin-4-yloxybenzonitrile |
InChI |
InChI=1S/C13H15ClN2O/c1-9-12(3-2-10(8-15)13(9)14)17-11-4-6-16-7-5-11/h2-3,11,16H,4-7H2,1H3 |
InChI Key |
LVMBENXORYMNJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)C#N)OC2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-methyl-4-(piperidin-4-yloxy)benzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution reaction of 2-chloro-3-methyl-4-nitrobenzonitrile with piperidine, followed by reduction of the nitro group to form the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-methyl-4-(piperidin-4-yloxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of catalysts like Pd/C to reduce specific functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a pharmacophore in drug design. It interacts with various biological targets, including enzymes and receptors, making it valuable in the development of new therapeutic agents. Notably, it has shown promising anticancer properties by inhibiting the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest at the G1 phase.
Biological Studies
Research has highlighted the compound's antimicrobial properties , demonstrating moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, in studies evaluating its Minimum Inhibitory Concentration (MIC), it exhibited effective inhibition against:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
These findings suggest its potential as a lead compound for developing new antibacterial agents.
Materials Science
In materials science, 2-Chloro-3-methyl-4-(piperidin-4-yloxy)benzonitrile serves as a building block for synthesizing advanced materials, including polymers and nanomaterials. Its unique functional groups allow for modifications that can enhance material properties.
Anticancer Activity
A significant study focused on breast cancer cell lines revealed that the compound demonstrated an IC50 value of approximately 15 µM, indicating effective inhibition of cell growth. The study concluded that the compound’s ability to induce apoptosis was crucial for its anticancer efficacy.
Antimicrobial Activity
In another study assessing antimicrobial efficacy, the compound was tested against several bacterial strains. The results indicated that it possesses broad-spectrum antibacterial activity, which could be leveraged for therapeutic applications against resistant bacterial infections .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of 2-Chloro-3-methyl-4-(piperidin-4-yloxy)benzonitrile suggests that modifications to either the piperidine or benzonitrile moieties can significantly affect biological activity. For example, substituting different halogens or functional groups at specific positions can enhance potency or selectivity for particular biological targets .
Mechanism of Action
The mechanism of action of 2-Chloro-3-methyl-4-(piperidin-4-yloxy)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural and physicochemical features of 2-Chloro-3-methyl-4-(piperidin-4-yloxy)benzonitrile with analogs from the evidence:
Key Observations:
The piperidin-4-yloxy group in the target (vs. piperidin-3-yloxy in ) alters steric and electronic profiles, which may influence receptor binding or metabolic stability.
Molecular Complexity: Analogs like Compound 23 and the pyrazoloquinoline derivative incorporate larger heterocyclic systems (e.g., benzooxazole, pyrazoloquinoline), increasing molecular weight and complexity. Such features often correlate with enhanced target specificity but may reduce solubility.
Physical State: The crystalline nature of the pyrazoloquinoline compound suggests higher stability and ease of purification compared to oily analogs like Compound 23 .
Spectroscopic and Analytical Data
While spectral data for the target compound is unavailable, analogs provide insights:
- IR and NMR Profiles : Compounds in exhibit distinct absorption peaks for nitriles (~2200 cm⁻¹ in IR) and piperidine-related protons (δ 1.5–3.5 ppm in ¹H NMR). The target’s methyl group would introduce additional upfield shifts in NMR.
- Mass Spectrometry : HRMS data for analogs confirms molecular formulas with <5 ppm error, suggesting reliable characterization methods applicable to the target.
Biological Activity
2-Chloro-3-methyl-4-(piperidin-4-yloxy)benzonitrile is a synthetic compound belonging to the class of piperidine derivatives. Its unique structure, featuring a chlorine atom and a piperidine moiety, suggests potential biological activities that warrant detailed exploration. This article focuses on the compound's biological activity, including its anticancer and antimicrobial properties, along with its mechanisms of action.
Chemical Structure and Properties
The molecular formula of 2-Chloro-3-methyl-4-(piperidin-4-yloxy)benzonitrile is . The presence of the chlorine atom enhances its reactivity, while the piperidine ring contributes to its pharmacological profile.
| Property | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 240.70 g/mol |
| Solubility | Soluble in organic solvents; limited in water |
| Melting Point | Not extensively documented |
Anticancer Activity
Recent studies have indicated that 2-Chloro-3-methyl-4-(piperidin-4-yloxy)benzonitrile exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, potentially through the inhibition of tyrosine kinase enzymes, which are crucial for cell signaling and growth regulation.
Case Study: Inhibition of Cancer Cell Proliferation
In a study involving breast cancer cell lines, the compound demonstrated an IC50 value of approximately 15 µM, indicating effective inhibition of cell growth. Further investigations revealed that the mechanism involves apoptosis induction and cell cycle arrest at the G1 phase .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has shown moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy .
Antibacterial Efficacy
A study reported the Minimum Inhibitory Concentration (MIC) values for various bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
These findings highlight its potential as a lead compound in developing new antibacterial agents.
The mechanism by which 2-Chloro-3-methyl-4-(piperidin-4-yloxy)benzonitrile exerts its biological effects involves interactions with specific molecular targets. The compound is believed to inhibit phospholipase A2 enzymes, which are involved in inflammatory processes, thereby reducing inflammation and associated pain .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications to either the piperidine or benzonitrile moieties can significantly affect biological activity. For instance, substituting different halogens or functional groups at specific positions can enhance potency or selectivity for particular biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
